5-Chloro-3-nitro-2-(propan-2-yloxy)pyridine
Overview
Description
5-Chloro-3-nitro-2-(propan-2-yloxy)pyridine is an organic compound with the molecular formula C8H9ClN2O3 and a molecular weight of 216.62 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 5-position, a nitro group at the 3-position, and an isopropoxy group at the 2-position. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-nitro-2-(propan-2-yloxy)pyridine typically involves the nitration of 5-chloro-2-(propan-2-yloxy)pyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance production yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-nitro-2-(propan-2-yloxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the isopropoxy group can undergo oxidation to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas, or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups replacing the chlorine atom.
Reduction: Formation of 5-chloro-3-amino-2-(propan-2-yloxy)pyridine.
Oxidation: Formation of carbonyl derivatives such as ketones or aldehydes.
Scientific Research Applications
5-Chloro-3-nitro-2-(propan-2-yloxy)pyridine is utilized in several scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 5-Chloro-3-nitro-2-(propan-2-yloxy)pyridine is primarily based on its ability to interact with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine and isopropoxy groups contribute to the compound’s overall reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(propan-2-yloxy)pyridine: Lacks the nitro group, making it less reactive in certain chemical transformations.
3-Nitro-2-(propan-2-yloxy)pyridine: Lacks the chlorine atom, affecting its nucleophilic substitution reactions.
5-Chloro-3-nitropyridine: Lacks the isopropoxy group, altering its solubility and reactivity profile.
Uniqueness
5-Chloro-3-nitro-2-(propan-2-yloxy)pyridine is unique due to the combination of its substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-3-nitro-2-propan-2-yloxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c1-5(2)14-8-7(11(12)13)3-6(9)4-10-8/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFVACIDCGQNEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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